molecular formula C20H28O B129608 17-Methylideneandrost-4-en-3-one CAS No. 846-45-7

17-Methylideneandrost-4-en-3-one

Cat. No. B129608
CAS RN: 846-45-7
M. Wt: 284.4 g/mol
InChI Key: QXEURENTQIAFIS-FSGKZVOOSA-N
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Description

17-Methylideneandrost-4-en-3-one is a steroid hormone with the molecular formula C20H28O . It is produced in the adrenal glands and the gonads as an intermediate step in the biochemical pathway that produces the androgen testosterone and the estrogens estrone and estradiol .


Synthesis Analysis

The synthesis of 17-Methylideneandrost-4-en-3-one has been studied in the context of microbial transformations. For instance, the biotransformation of androst-4-ene-3,17-dione (AD) by Aspergillus and Fusarium genera has been examined . In another study, an ordered biotransformation method was proposed employing Arthrobacter simplex and recombinant Pichia pastoris with 17β-hydroxysteroid dehydrogenase from Saccharomyces cerevisiae to produce boldenone from androst-4-ene-3,17-dione (AD) efficiently .


Molecular Structure Analysis

The molecular structure of 17-Methylideneandrost-4-en-3-one is characterized by an average mass of 284.436 Da and a monoisotopic mass of 284.214020 Da .


Chemical Reactions Analysis

The chemical reactions involving 17-Methylideneandrost-4-en-3-one have been studied in the context of microbial transformations. For example, androst-4-ene-3,17-dione (AD) was converted by cultures of Aspergillus sp. PTCC 5266 to form 11α-hydroxy-AD as the only product, with a yield of 86% in 3 days .


Physical And Chemical Properties Analysis

The physical and chemical properties of 17-Methylideneandrost-4-en-3-one include a boiling point of 362.39°C and a melting point of 132.18°C .

Future Directions

The future directions for the study of 17-Methylideneandrost-4-en-3-one could involve further exploration of its synthesis and biotransformation, as well as its potential applications in medicine and pharmacology .

properties

IUPAC Name

(8S,9S,10R,13S,14S)-10,13-dimethyl-17-methylidene-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O/c1-13-4-7-17-16-6-5-14-12-15(21)8-10-20(14,3)18(16)9-11-19(13,17)2/h12,16-18H,1,4-11H2,2-3H3/t16-,17-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEURENTQIAFIS-FSGKZVOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=C)CCC4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=C)CCC4=CC(=O)CC[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556359
Record name 17-Methylideneandrost-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Methylideneandrost-4-en-3-one

CAS RN

846-45-7
Record name 17-Methylideneandrost-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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